(CH3)2C(NH2)CH2OH
C4H11NO
2-Amino-2-methyl-1-propanol
CAS No.: 124-68-5
Cat. No.: VC20761769
Molecular Formula: C4H11NO
(CH3)2C(NH2)CH2OH
C4H11NO
Molecular Weight: 89.14 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 124-68-5 |
---|---|
Molecular Formula | C4H11NO (CH3)2C(NH2)CH2OH C4H11NO |
Molecular Weight | 89.14 g/mol |
IUPAC Name | 2-amino-2-methylpropan-1-ol |
Standard InChI | InChI=1S/C4H11NO/c1-4(2,5)3-6/h6H,3,5H2,1-2H3 |
Standard InChI Key | CBTVGIZVANVGBH-UHFFFAOYSA-N |
SMILES | CC(C)(CO)N |
Canonical SMILES | CC(C)(CO)N |
Boiling Point | 329 °F at 760 mm Hg (99+% compound) (USCG, 1999) 165.5 °C 165 °C @ 760 MM HG 165 °C 329°F |
Colorform | CRYSTALLINE MASS |
Flash Point | 153 °F (USCG, 1999) 67 °C CC 67 °C c.c. 153°F |
Melting Point | 89.6 °F (USCG, 1999) 25.5 °C 31 °C 89.6°F |
Overview of 2-Amino-2-methyl-1-propanol
2-Amino-2-methyl-1-propanol, commonly referred to as AMP, is an organic compound with the molecular formula
and a molecular weight of approximately 89.14 g/mol. It is classified as a tertiary amine with a hydroxyl group, making it an important compound in various chemical applications. The IUPAC name for this compound is 2-amino-2-methylpropan-1-ol, and it has several synonyms, including β-Aminoisobutanol and Aminomethylpropanol.
Applications of 2-Amino-2-methyl-1-propanol
AMP has a variety of applications across different industries:
-
Buffer Solutions: It is widely used in biochemical assays as a buffering agent due to its ability to maintain pH levels.
-
Solvent for CO₂ Capture: AMP has been proposed as a solvent for capturing carbon dioxide from flue gas streams, making it relevant in environmental applications aimed at reducing greenhouse gas emissions .
-
Cosmetics and Pharmaceuticals: Its properties as a surfactant and emulsifier make it useful in cosmetic formulations and pharmaceutical preparations.
Research Findings
Recent studies have highlighted various aspects of AMP's behavior and applications:
Enzyme Activity Inhibition
Research indicated that an impurity in AMP buffers could inhibit alkaline phosphatase activity, which is critical for various biochemical assays. This impurity was identified as a substituted ethylenediamine compound, suggesting that the purity of AMP used in laboratory settings can significantly affect experimental outcomes .
Atmospheric Chemistry
AMP's degradation in the atmosphere has been studied, revealing that it reacts with hydroxyl radicals, leading to the formation of secondary pollutants. This research emphasizes the need to understand the environmental impact of amines like AMP when used in industrial processes .
Emission Studies
Studies have shown that AMP can produce harmful emissions during its degradation processes, raising concerns about its environmental footprint and necessitating further evaluation of its use in industrial applications .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume